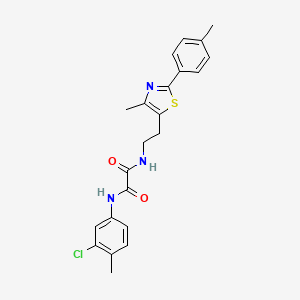
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H22ClN3O2S and its molecular weight is 427.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its structure, synthesis, and various biological assays that elucidate its pharmacological potential.
Chemical Structure and Properties
The chemical formula for this compound is C22H22ClN3O2S. The compound features a thiazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications .
Structural Details
The compound's structure includes:
- Chloro and methyl substituents on the phenyl ring.
- A thiazole moiety that contributes to its biological activity.
- An oxalamide linkage that enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, thiazole derivatives have demonstrated effective inhibition of prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM .
Case Study: Prostate Cancer
A specific study involving thiazole derivatives indicated that modifications in the thiazole structure could significantly enhance anticancer activity. For example, the introduction of bulky aromatic groups maintained anti-proliferative effects while improving selectivity towards cancer cells .
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. In one study, a series of thiazole compounds were tested against Gram-positive and Gram-negative bacteria, showing enhanced antibacterial effects compared to standard antibiotics like Oxytetracycline. The compounds exhibited twofold to sixteenfold increased effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Summary of Biological Assays
| Activity Type | Target Organism/Cell Line | IC50 Range (μM) |
|---|---|---|
| Anticancer | Prostate Cancer | 0.7 - 1.0 |
| Anticancer | Melanoma | 1.8 - 2.6 |
| Antibacterial | Staphylococcus aureus | Twofold increase |
| Antibacterial | E. coli | Sixteenfold increase |
The exact mechanism through which this compound exerts its biological effects remains an area of ongoing research. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and survival pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the oxalamide moiety plays a crucial role in enhancing binding interactions with active sites on target proteins such as human telomerase .
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-13-4-7-16(8-5-13)22-25-15(3)19(29-22)10-11-24-20(27)21(28)26-17-9-6-14(2)18(23)12-17/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVQIYXGCUFZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














